molecular formula C18H20ClNO5 B4041255 N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate

N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate

Cat. No.: B4041255
M. Wt: 365.8 g/mol
InChI Key: SDFBBLLKWDFUJR-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1030004 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection and Quantification

One study describes the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a derivative similar to N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate, highlighting its importance in toxicological analysis. The method was validated in a case of severe intoxication, emphasizing the compound's detectability in biological matrices (Poklis, J., et al., 2014).

Chemical Synthesis and Catalysis

Research in the field of chemical synthesis and catalysis has shown the utility of related compounds in facilitating various chemical reactions. For example, studies have explored the use of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate for luminescence sensing and pesticide removal, demonstrating the compound's potential in environmental decontamination and sensing applications (Zhao, Y., et al., 2017).

Environmental Degradation

In environmental science, research has been conducted on the degradation of organic pollutants in aqueous media, utilizing processes like electro-Fenton and photoelectro-Fenton. These studies provide insights into the efficiency of such methods in mineralizing compounds, including those structurally related to this compound, highlighting their potential in treating contaminated water (Sirés, I., et al., 2007).

Antimicrobial Activity

New derivatives based on structures similar to this compound have been synthesized and evaluated for their antimicrobial activity against various microbial cells. Some compounds exhibited promising antibacterial and antifungal activities, indicating the potential of such chemical structures in developing new antimicrobial agents (Limban, C., et al., 2020).

Organic Chemistry and Material Science

Research in organic chemistry and material science has led to the synthesis and characterization of compounds with structures related to this compound, exploring their applications as corrosion inhibitors and in the synthesis of advanced materials. These studies shed light on the versatility and utility of such compounds in various scientific and industrial applications (Dagdag, O., et al., 2019).

Properties

IUPAC Name

N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.C2H2O4/c1-18(13-14-7-3-2-4-8-14)11-12-19-16-10-6-5-9-15(16)17;3-1(4)2(5)6/h2-10H,11-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBBLLKWDFUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1Cl)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.